molecular formula C14H12ClF2N3O2S B2706451 5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1050529-10-6

5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2706451
CAS No.: 1050529-10-6
M. Wt: 359.78
InChI Key: IFFAUOVJYLPUFH-UHFFFAOYSA-N
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Description

5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H12ClF2N3O2S and its molecular weight is 359.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Studies on pyrimidine derivatives, such as the synthesis of novel 5-methyl-4-thiopyrimidine derivatives, have been conducted to explore their structural characteristics and potential biological activities. These derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showcasing varied substituents that influence their hydrogen-bond interactions and cytotoxic activity against various cell lines. The meticulous structural analysis through X-ray diffraction and spectroscopy methods highlights the chemical versatility and potential for tailored biological interactions (Stolarczyk et al., 2018).

Biological Activity and SAR Studies

Pyrimidine derivatives have been evaluated for their biological activities, such as inhibition of NF-kappaB and AP-1 gene expression. These studies provide structure-activity relationship (SAR) insights, demonstrating the critical roles of specific substituents in modulating the compounds' activity. For instance, modifications at the pyrimidine ring's positions can significantly affect cell-based activity and bioavailability, suggesting potential applications in drug development (Palanki et al., 2000).

Anticancer and Anti-inflammatory Applications

The synthesis of pyrazolopyrimidines derivatives as anticancer and anti-inflammatory agents highlights the potential therapeutic applications of pyrimidine-based compounds. Such derivatives have shown efficacy in cytotoxic screenings against cancer cell lines and as inhibitors of 5-lipoxygenase, indicating their potential as lead compounds in developing new therapeutic agents (Rahmouni et al., 2016).

Material Science and Polymer Synthesis

In material science, pyrimidine derivatives have been utilized in synthesizing aromatic polyamides with specific properties, such as flexibility, solubility in polar solvents, and thermal stability. These materials could be significant in various industrial applications, from coatings to advanced composite materials (Hsiao & Yu, 1996).

Properties

IUPAC Name

5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2N3O2S/c1-23-14-19-7-9(15)11(20-14)12(21)18-6-8-4-2-3-5-10(8)22-13(16)17/h2-5,7,13H,6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFAUOVJYLPUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.